

A Technical Guide to (S)-2-Amino-2-(2-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(S)-2-Amino-2-(2-chlorophenyl)acetic acid
Cat. No.:	B118760

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(2-chlorophenyl)acetic acid, with the IUPAC name (2S)-2-amino-2-(2-chlorophenyl)acetic acid[1], is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a critical chiral building block, most notably in the synthesis of the antiplatelet agent clopidogrel.[2][3] The stereochemistry at the alpha-carbon is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API), making the synthesis and quality control of this intermediate a paramount concern for drug manufacturers.[2][3] This technical guide provides an in-depth overview of its synthesis, purification, and analytical characterization.

Physicochemical and Spectroscopic Data

The fundamental properties of **(S)-2-Amino-2-(2-chlorophenyl)acetic acid** are summarized below. While comprehensive experimental spectroscopic data for this specific isomer is not readily available in public databases, the following tables outline the key physicochemical properties and expected spectroscopic characteristics based on available information and analysis of similar compounds.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	(2S)-2-amino-2-(2-chlorophenyl)acetic acid	[1]
Synonyms	L-2-Chlorophenylglycine, (S)-(+)-2-Amino-2-(2-chlorophenyl)acetic acid	[1]
CAS Number	141315-50-6	[1]
Molecular Formula	C ₈ H ₈ CINO ₂	[1]
Molecular Weight	185.61 g/mol	[1]
Appearance	White to off-white solid	

Table 2: Predicted Spectroscopic Data

Technique	Data
¹ H NMR	Predicted chemical shifts (δ) in ppm: ~7.2-7.5 (m, 4H, Ar-H) ~5.0-5.2 (s, 1H, α -CH) Exchangeable protons for -NH ₂ and -COOH will vary with solvent and concentration.
¹³ C NMR	Predicted chemical shifts (δ) in ppm: ~170-175 (C=O) ~130-140 (Ar-C) ~125-130 (Ar-CH) ~55-60 (α -C)
IR Spectroscopy	Key absorption bands (cm ⁻¹): 3000-3300 (O-H and N-H stretch) 1680-1720 (C=O stretch) 1500-1600 (aromatic C=C stretch) 750-800 (C-Cl stretch)
Mass Spectrometry	Expected m/z values: [M+H] ⁺ : 186.03 [M-H] ⁻ : 184.03

Disclaimer: The NMR and Mass Spectrometry data are predicted values based on the chemical structure and data for analogous compounds. Experimental values may vary.

Synthesis and Purification

The enantiomerically pure **(S)-2-Amino-2-(2-chlorophenyl)acetic acid** is primarily obtained through two main strategies: the resolution of a racemic mixture or asymmetric synthesis.

Generalized Experimental Protocols

1. Racemic Synthesis via Strecker Reaction

The initial step often involves the synthesis of the racemic mixture of 2-amino-2-(2-chlorophenyl)acetic acid. A common method is the Strecker synthesis.

- Reaction: 2-chlorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent (e.g., a mixture of water and methanol).
- Hydrolysis: The resulting α -aminonitrile is then hydrolyzed, typically under acidic conditions, to yield racemic 2-amino-2-(2-chlorophenyl)acetic acid.
- Isolation: The product is isolated by adjusting the pH to its isoelectric point, which causes it to precipitate out of the solution. The precipitate is then collected by filtration and washed.

2. Chiral Resolution using a Resolving Agent

The racemic mixture can be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent.

- Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., (+)-tartaric acid) or a chiral base, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
- Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.
- Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer is then liberated from the salt by treatment with an acid or base, followed by extraction and purification.

3. Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity for one enantiomer, providing an efficient route to the desired (S)-enantiomer.

- **Substrate Preparation:** The racemic 2-amino-2-(2-chlorophenyl)acetic acid is often first N-acetylated (e.g., using acetic anhydride) to form N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid.
- **Enzymatic Hydrolysis:** The N-acetylated racemate is then subjected to enzymatic hydrolysis using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the (L)- or (S)-enantiomer, leaving the N-acetyl-(R)-amino acid unreacted.
- **Separation:** The resulting mixture of the free (S)-amino acid and the N-acetyl-(R)-amino acid can be separated based on their differing solubility properties.
- **Deprotection:** The isolated N-acetyl-(R)-amino acid can be chemically hydrolyzed to yield the (R)-enantiomer if desired.

Quality Control and Analytical Methods

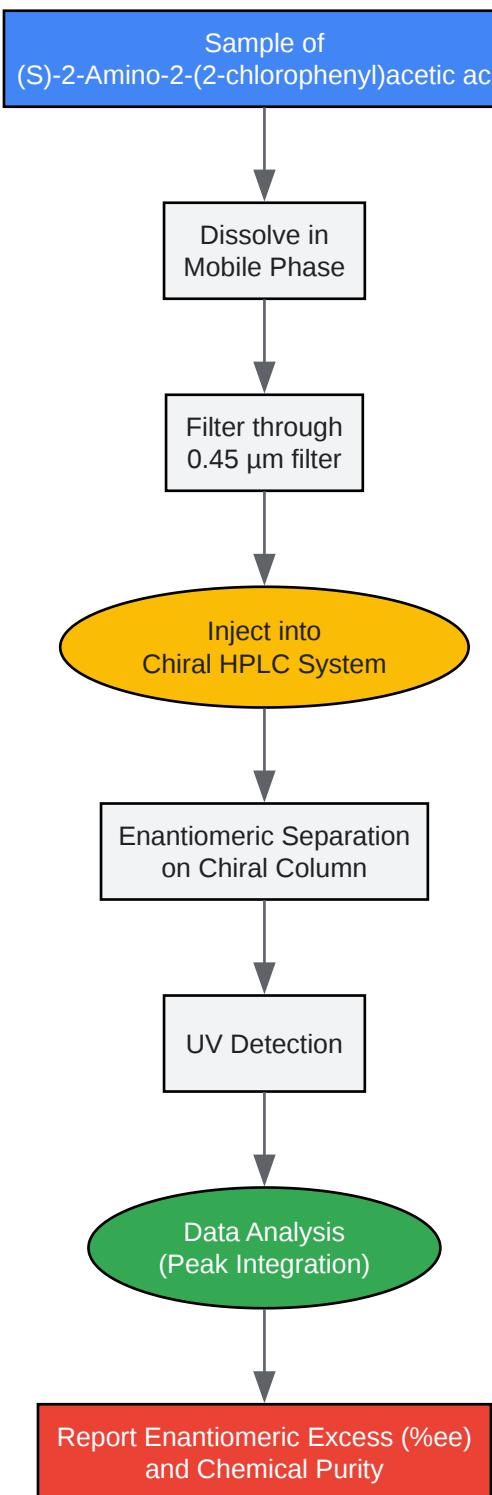
Rigorous quality control is essential to ensure the chemical and enantiomeric purity of **(S)-2-Amino-2-(2-chlorophenyl)acetic acid**. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

Table 3: Representative HPLC Method for Chiral Purity Analysis

Parameter	Condition
Column	Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase	Isocratic mixture of hexane and a polar organic solvent (e.g., isopropanol) with a small amount of an acidic or basic modifier. The exact composition must be optimized for the specific column.
Flow Rate	0.5 - 1.5 mL/min
Detection	UV at a suitable wavelength (e.g., 220 nm)
Temperature	Ambient or controlled (e.g., 25 °C)

Note: Method development and validation are crucial for accurate quantification of enantiomeric excess.

Visualizing Workflows


Diagram 1: General Synthesis and Chiral Resolution Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for racemic synthesis and subsequent chiral resolution.

Diagram 2: Quality Control and Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of enantiomeric purity by chiral HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S)-2-amino-2-(2-chlorophenyl)acetic acid | C8H8CINO2 | CID 1501937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [A Technical Guide to (S)-2-Amino-2-(2-chlorophenyl)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118760#s-2-amino-2-2-chlorophenyl-acetic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com